2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide compounds, including similar structures to the specified compound, have been synthesized and studied for their luminescent properties. These compounds show characteristic fluorescence quantum yields, making them potentially useful as pH probes and for studying photo-induced electron transfer (PET) processes. The fluorescence of these compounds can be quenched by PET, which is switchable either by protonation or quaternization of the alkylated amine donor, highlighting their potential in sensing applications (Gan et al., 2003).
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which share a structural resemblance to the given compound, demonstrates their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, presenting a promising avenue for the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Fluorescent Ligands for Receptor Visualization
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety similar to the compound , have been synthesized. These compounds show high affinity for 5-HT(1A) receptors along with good fluorescence properties, making them useful for visualizing 5-HT(1A) receptors in cellular models via fluorescence microscopy (Lacivita et al., 2009).
Halocyclization Reactions
The compound's structural analogs have been studied in halocyclization reactions with iodine, bromine, or sulfuryl chloride, leading to the synthesis of various halogenated derivatives. These reactions showcase the compound's versatility in organic synthesis, offering pathways to synthesize novel chemical entities with potential biological activities (Zborovskii et al., 2011).
Detection of Formaldehyde
A compound structurally related to the specified chemical has been designed and synthesized for the rapid and facile fluorimetric detection of formaldehyde. This compound, upon interaction with formaldehyde, exhibits fluorescence enhancement at room temperature, suggesting its utility in environmental monitoring and safety applications (Dong et al., 2016).
properties
IUPAC Name |
2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-19(26-12-14-27(15-13-26)23-24-9-3-10-25-23)8-11-28-21(30)17-6-1-4-16-5-2-7-18(20(16)17)22(28)31/h1-7,9-10H,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEJQAOREPPKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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